N-{4-[2-(4-methylbenzoyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]phenyl}furan-2-carboxamide
Description
N-{4-[2-(4-Methylbenzoyl)-1,1-dioxo-4H-1λ⁶,4-benzothiazin-4-yl]phenyl}furan-2-carboxamide is a structurally complex molecule featuring:
- A 1,1-dioxo-4H-1λ⁶,4-benzothiazin core, a sulfur-containing heterocycle with two sulfone groups.
- A 4-methylbenzoyl substituent at position 2 of the benzothiazin ring.
- A furan-2-carboxamide group linked via a para-substituted phenyl ring.
The sulfone groups enhance polarity, while the 4-methylbenzoyl and furan moieties may modulate lipophilicity and binding interactions.
Properties
IUPAC Name |
N-[4-[2-(4-methylbenzoyl)-1,1-dioxo-1λ6,4-benzothiazin-4-yl]phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O5S/c1-18-8-10-19(11-9-18)26(30)25-17-29(22-5-2-3-7-24(22)35(25,32)33)21-14-12-20(13-15-21)28-27(31)23-6-4-16-34-23/h2-17H,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRMLFKTFSBUMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)NC(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{4-[2-(4-methylbenzoyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]phenyl}furan-2-carboxamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the Benzothiazine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the benzothiazine ring.
Introduction of the Methylbenzoyl Group: The methylbenzoyl group is introduced through a Friedel-Crafts acylation reaction.
Attachment of the Furan-2-carboxamide Moiety: This step involves the coupling of the furan-2-carboxamide group to the benzothiazine core, typically using a coupling reagent like EDCI or DCC.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-{4-[2-(4-methylbenzoyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]phenyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects could be explored in preclinical and clinical studies.
Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-{4-[2-(4-methylbenzoyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]phenyl}furan-2-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzothiazine core may interact with biological macromolecules, leading to modulation of their activity. The exact pathways and molecular targets would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Structural Features and Molecular Diversity
The target compound is compared to furan-2-carboxamide derivatives from literature (Table 1):
Table 1: Structural Comparison of Furan-2-carboxamide Derivatives
Key Observations :
- The benzothiazin core in the target is unique, offering a rigid, polar scaffold absent in analogs with biphenyl or styryl systems.
- Substituent Effects :
- Methoxy groups () increase hydrophilicity and electron density, influencing NMR chemical shifts (e.g., OCH₃ signals at ~3.8 ppm in ¹H NMR) .
- Styryl groups () introduce conjugation, altering UV-Vis spectra and thermal stability (melting points: 96–199°C) .
- The 4-methylbenzoyl group in the target parallels the p-tolyl group in 3p (), both contributing to lipophilicity.
Spectroscopic and Physical Properties
Table 2: Comparative Spectral and Physical Data
Biological Activity
N-{4-[2-(4-methylbenzoyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]phenyl}furan-2-carboxamide is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzothiazine core and a furan-2-carboxamide moiety. Its IUPAC name is N-[4-[2-(4-methylbenzoyl)-1,1-dioxo-1λ6,4-benzothiazin-4-yl]phenyl]furan-2-carboxamide, with the molecular formula and a molecular weight of 480.52 g/mol. The structure contributes to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Benzothiazine Core : Cyclization of appropriate precursors.
- Introduction of the Methylbenzoyl Group : Achieved via Friedel-Crafts acylation.
- Coupling with Furan-2-carboxamide : Using coupling reagents like EDCI or DCC.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
Anti-inflammatory Effects : The benzothiazine core is known for its anti-inflammatory potential, which may be relevant in treating conditions characterized by inflammation.
Anticancer Properties : Early investigations point to possible anticancer effects, with the compound showing activity against specific cancer cell lines.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in disease pathways.
Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Showed significant inhibition of bacterial growth in vitro. |
| Study 2 | Anti-inflammatory Effects | Reduced pro-inflammatory cytokines in cell models. |
| Study 3 | Anticancer Activity | Induced apoptosis in cancer cell lines; further studies needed to elucidate pathways. |
Case Studies
Case Study 1: Antimicrobial Evaluation
In vitro assays demonstrated that this compound exhibited effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated a promising therapeutic index.
Case Study 2: Anti-inflammatory Mechanism
A study investigating the anti-inflammatory properties revealed that treatment with this compound significantly decreased levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting its potential use in inflammatory disorders.
Case Study 3: Cancer Cell Line Studies
Research on various cancer cell lines showed that the compound induced cell cycle arrest and apoptosis through caspase activation pathways. Further exploration into its selectivity and toxicity profiles is warranted.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
